molecular formula C14H13N3O B12128230 N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

Cat. No.: B12128230
M. Wt: 239.27 g/mol
InChI Key: FDFYMGCKVCJFDD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine, also referred to as Compound 8 in recent scientific literature, is a benzimidazole derivative of significant interest in infectious disease research, particularly for the study of neglected tropical diseases. Recent studies have characterized its potent activity against the protozoan parasite Leishmania mexicana . The compound has demonstrated a multi-faceted mechanism of action, making it a valuable tool for parasitology research. Its leishmanicidal effect is achieved through the induction of oxidative stress by triggering the production of reactive oxygen species (ROS), leading to apoptotic-like death in the parasite . Ultrastructural studies have revealed that treatment with this compound induces several critical alterations in Leishmania parasites, including membrane blebbing, the presence of autophagosomes, membrane detachment, and severe mitochondrial and kinetoplast disorganization . Furthermore, it has been shown to inhibit the activity of recombinant L. mexicana arginase by 68.27%, suggesting another potential pathway for its antiparasitic effects . Promisingly, in an experimental murine model of cutaneous leishmaniasis, the compound reduced the parasite load by 71% compared to the control, highlighting its potential as a lead compound for novel therapeutics . This body of evidence positions this compound as a crucial research chemical for scientists investigating new treatment strategies for leishmaniasis, studying parasite cell death mechanisms, and exploring the role of arginase in parasite survival. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-14-15-10-6-2-3-7-11(10)16-14/h2-9H,1H3,(H2,15,16,17)

InChI Key

FDFYMGCKVCJFDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core undergoes oxidation, particularly at the nitrogen atoms. Key findings include:

Reagents and Conditions :

  • Hydrogen peroxide (H₂O₂) in acidic media (HCl/EtOH) promotes N-oxide formation .

  • Photochemical oxidation under 419 nm light in HCl/DMF yields 4-methoxy-N₂-phenyl-benzene-1,2-diamine as a major product .

Mechanism :

  • Protonation of the benzimidazole nitrogen under acidic conditions enhances susceptibility to electrophilic attack.

  • Photoredox reactions involving DMF or ethanol generate hydrazobenzene intermediates, which rearrange into diamine derivatives .

Products :

ReagentConditionsMajor Product
H₂O₂ (0.5 M HCl/EtOH)25°C, 12 hrN-Oxide derivatives
419 nm light (HCl/DMF)0.5 M HCl, 25°C, 6 hr4-Methoxy-N₂-phenyl-benzene-1,2-diamine

Reduction Reactions

Reduction primarily targets the aromatic system or substituents:

Reagents and Conditions :

  • Sodium borohydride (NaBH₄) in methanol reduces imine bonds to secondary amines .

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) facilitates ring saturation .

Mechanism :

  • Hydride transfer to the electron-deficient benzimidazole ring leads to partial or full saturation.

Products :

ReagentConditionsMajor Product
NaBH₄ (MeOH)0°C, 2 hr2-Aminobenzimidazole
LiAlH₄ (THF)Reflux, 8 hrTetrahydrobenzimidazole

Substitution Reactions

Nucleophilic substitution occurs at the benzimidazole ring or methoxyphenyl group:

Reagents and Conditions :

  • Alkyl halides (R-X) under basic conditions (K₂CO₃/DMF) yield N-alkylated derivatives .

  • Acyl chlorides in dichloromethane (DCM) produce amide-functionalized compounds .

Mechanism :

  • Deprotonation of the benzimidazole NH group enhances nucleophilicity, enabling attack by alkyl or acyl electrophiles.

Products :

ReagentConditionsMajor Product
Methyl iodide (K₂CO₃)DMF, 80°C, 12 hrN-Methyl-2-(2-methoxyphenyl)benzimidazole
Acetyl chloride (DCM)0°C, 2 hr2-Acetamidobenzimidazole

Hydrolysis Reactions

Hydrolysis is pH-dependent, affecting reaction pathways:

Reagents and Conditions :

  • Acidic hydrolysis (pH < 4) : Water attacks the N-protonated substrate, forming 2-aminobenzimidazole .

  • Basic hydrolysis (pH > 7) : Hydroxide ions mediate cleavage of the carbamate group .

Mechanism :

  • Below pH 4: Bimolecular attack by water on the protonated benzimidazole.

  • Above pH 7: Base-catalyzed elimination (Bᴬc2) via a tetrahedral intermediate .

Products :

pH RangeReagentMajor Product
1–4H₂O (0.1 M HCl)2-Aminobenzimidazole
7–13NaOH (0.1 M)Benzimidazol-2-ol

Photochemical Reactions

Light-induced reactions modify the methoxyphenyl group:

Reagents and Conditions :

  • 419 nm irradiation in HCl/ethanol generates 6-methoxy-2-methyl-1-phenyl-1H-benzimidazole .

Mechanism :

  • Photoredox coupling with ethanol produces acetaldehyde, which condenses with diamine intermediates to form methyl-substituted benzimidazoles .

Products :

ReagentConditionsMajor Product
419 nm light (HCl/EtOH)0.77 M HCl, 25°C, 10 hr6-Methoxy-2-methyl-1-phenyl-1H-benzimidazole

Biological Redox Interactions

In pharmacological contexts, the compound induces reactive oxygen species (ROS) in Leishmania parasites, leading to apoptosis . This involves:

  • Oxidation of cellular thiols.

  • Disruption of mitochondrial membrane potential.

Key Data Tables

Reaction TypeKey ReagentsConditionsYield (%)
OxidationH₂O₂, HCl/EtOH25°C, 12 hr72–85
SubstitutionMethyl iodide, DMF80°C, 12 hr89–94
HydrolysisNaOH (0.1 M)25°C, 6 hr68–75

Table 2: pH-Dependent Hydrolysis Kinetics

pHRate Constant (k, s⁻¹)Mechanism
21.2 × 10⁻⁴Bimolecular (H₂O attack)
73.8 × 10⁻⁵Nucleophilic (H₂O)
105.6 × 10⁻³Nucleophilic (OH⁻)

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including N-(2-methoxyphenyl)-1H-benzimidazol-2-amine. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation. For instance, a study found that derivatives exhibited potent activity against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Case Study : One specific derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as Compound 8), demonstrated notable leishmanicidal activity with IC50 values of 3.21 µM against promastigotes and 0.26 µM against amastigotes of Leishmania mexicana . This compound also triggered significant production of reactive oxygen species (ROS), leading to apoptosis in treated parasites.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, showcasing effectiveness against a range of bacterial and fungal strains.

  • Antibacterial Properties : Compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimal inhibitory concentration (MIC) values ranging from 1.27 µM to 2.65 µM against various pathogens .
  • Fungal Inhibition : The antifungal activity has also been noted, with some derivatives demonstrating moderate efficacy against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound derivatives indicates that modifications to the phenyl ring or the benzimidazole core can significantly influence biological activity.

Modification Effect on Activity
Electron-withdrawing groupsIncreased anticancer potency
Substituted phenyl ringsEnhanced antimicrobial properties
Alkyl chain variationsAltered lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Piperidinyl)-1H-Benzimidazol-2-Amines

These derivatives, such as N-(4-piperidinyl)-1H-benzimidazol-2-amine, feature a piperidinyl group instead of a methoxyphenyl substituent. Synthesized via cyclodesulfurization of thioureas and subsequent alkylation, they exhibit strong antihistaminic activity. Phenylethyl-substituted analogs showed the highest potency in vivo, reducing histamine-induced lethality in guinea pigs . The piperidinyl group likely enhances interaction with histamine receptors, contrasting with the anti-parasitic mechanism of Compound 8 .

N-((1H-Benzimidazol-2-yl)Methyl)Thiazol-2-Amine Derivatives

These hybrids incorporate a thiazole ring linked via a methyl group. For example, N-((1H-benzimidazol-2-yl)methyl)-5-(aryldiazenyl)thiazol-2-amine derivatives (3a–c) displayed antibacterial activity against Staphylococcus aureus and cytotoxicity against HepG2 liver cancer cells (IC₅₀: 12–28 µM) .

N-(2-Phenylethyl)-1H-Benzimidazol-2-Amine

This analog replaces the methoxyphenyl group with a phenylethyl chain.

N-(1H-Imidazoline-2-yl)-1H-Benzimidazol-2-Amine Derivatives

Microwave-assisted synthesis yielded Mannich, benzyl, and allyl derivatives of this core structure. These compounds highlight synthetic versatility but lack explicit bioactivity data in the provided evidence. The imidazoline substituent could modulate solubility and hydrogen-bonding interactions .

Nitro-Substituted Derivatives

Examples include N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 89843-43-6).

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Methoxyphenyl (Compound 8): Enhances anti-parasitic activity via hydrophobic interactions and improved solubility .
  • Piperidinyl (Antihistaminic analogs): Introduces basicity, aiding receptor binding in histaminergic pathways .
  • Thiazole (Antibacterial derivatives): Contributes to planar geometry and π-π interactions with bacterial enzymes .

Biological Activity

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered attention in recent pharmacological research due to its diverse biological activities, particularly its leishmanicidal and antiproliferative properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their broad-spectrum pharmacological properties. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating its penetration through lipid membranes and contributing to its biological efficacy.

Leishmanicidal Activity

Recent studies have highlighted the leishmanicidal properties of this compound. A notable investigation demonstrated its effectiveness against Leishmania mexicana, showing an IC50 value of 0.26 µM against amastigotes and 3.21 µM against promastigotes. This compound exhibited a significant reduction (71%) in parasite load in an experimental model of cutaneous leishmaniasis compared to control groups .

The mechanism underlying the leishmanicidal activity involves several cellular changes in L. mexicana treated with the compound:

  • Ultrastructural Changes : Treated parasites displayed membrane blebbing, mitochondrial disorganization, and autophagosome formation.
  • Reactive Oxygen Species (ROS) Production : The compound induced ROS production, leading to apoptotic processes within the parasites.
  • Inhibition of Arginase Activity : It inhibited recombinant L. mexicana arginase activity by 68.27%, suggesting a potential target for therapeutic intervention .

Antiproliferative Activity

This compound also demonstrates significant antiproliferative effects against various cancer cell lines. In vitro studies have shown:

  • Cell Line Sensitivity : The compound exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value comparable to other benzimidazole derivatives .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole moiety influenced antiproliferative potency, indicating that specific modifications can enhance biological activity .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activities of this compound compared to other benzimidazole derivatives:

CompoundActivity TypeIC50 Value (µM)Target Organism/Cell Line
This compoundLeishmanicidal0.26 (amastigote)
3.21 (promastigote)
L. mexicana
Compound 8 (related derivative)Leishmanicidal3.21L. mexicana
Compound 2g (related derivative)Antiproliferative16.38MDA-MB-231
MiltefosineLeishmanicidal6.0L. mexicana

Case Study 1: Efficacy Against Cutaneous Leishmaniasis

In a controlled study involving BALB/c mice, this compound was administered at a dosage of 5 mg/kg body weight intralesionally for three weeks. Results showed a significant decrease in lesion thickness and parasite load compared to untreated controls, confirming its potential as a therapeutic agent .

Case Study 2: Antiproliferative Effects

Another study evaluated the compound's effects on various cancer cell lines, revealing that it effectively inhibited cell proliferation through mechanisms involving apoptosis and disruption of mitochondrial function. The findings suggest that further exploration into its use as an anticancer agent is warranted .

Q & A

Q. How to reconcile varying metabolic outcomes across species (e.g., rat vs. rabbit)?

  • Resolution : Species-specific CYP isoform expression explains differences. For example, rabbit microsomes produce 3× more o-aminophenol than rats due to higher CYP1A2 activity. Use species-specific induction protocols to isolate pathways .

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